3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C₁₄H₁₂ClNO₄S and a molecular weight of 325.77 g/mol . It is characterized by the presence of a chlorophenyl group, a methyl group, and a sulfamoyl group attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with methylamine, followed by the reaction with benzoic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzenesulfonic acid
- 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzamide
- 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzyl alcohol
Uniqueness
3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is unique due to its combination of a benzoic acid core with a chlorophenyl and sulfamoyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse research applications .
Properties
IUPAC Name |
3-[(3-chlorophenyl)-methylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-16(12-6-3-5-11(15)9-12)21(19,20)13-7-2-4-10(8-13)14(17)18/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSFTRWOVSFWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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